molecular formula C25H24N4O3 B2874823 (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941946-76-5

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No.: B2874823
CAS No.: 941946-76-5
M. Wt: 428.492
InChI Key: OGEYPBLXKZPYSL-WEMUOSSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(4-Methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a urea-derivatized quinazolinone compound characterized by a quinazolinone core substituted with a 4-methoxyphenethyl group at position 3 and a p-tolylurea moiety.

Properties

CAS No.

941946-76-5

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30)

InChI Key

OGEYPBLXKZPYSL-WEMUOSSPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a quinazolin-4(3H)-one scaffold substituted at position 3 with a 4-methoxyphenethyl group and at position 4 with an (E)-configured ylidene urea moiety bearing a p-tolyl substituent. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Quinazolinone core : Derived from anthranilic acid or its derivatives.
  • Urea-ylidene side chain : Constructed via condensation of a p-tolylurea with a ketone or aldehyde intermediate.

Critical challenges include ensuring the (E)-configuration of the ylidene group and achieving regioselective functionalization of the quinazolinone ring.

Synthetic Routes and Methodologies

Route 1: Cyclocondensation of Anthranilic Acid Derivatives with Urea Precursors

This method, inspired by the annulation strategies reported for 3-substituted quinazolin-2,4-diones, involves a two-step process:

Step 1: Synthesis of 3-(4-Methoxyphenethyl)quinazolin-4(3H)-one

Anthranilic acid ethyl ester reacts with 4-methoxyphenethylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide. Subsequent cyclization under acidic conditions (e.g., HCl/EtOH) yields 3-(4-methoxyphenethyl)quinazolin-4(3H)-one.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 68–72%

Route 2: One-Pot Annulation of Anthranilic Esters with Preformed Ureas

Adapting the methodology from, this route employs 1,1-dimethyl-3-(p-tolyl)urea as a starting material. Anthranilic acid ethyl ester and 4-methoxyphenethylamine undergo annulation with the urea in DMF at 120°C, directly yielding the target compound via a tandem amidation-cyclocondensation sequence.

Key Advantages :

  • Avoids isolation of intermediates.
  • Higher atom economy (overall yield: 48–52%).

Mechanistic Insights :

  • Formation of an N-aryl-N'-p-tolyl urea intermediate.
  • Cyclocondensation via nucleophilic attack of the anthranilic ester’s amine on the urea carbonyl, followed by dehydration.

Route 3: Metal-Catalyzed Coupling for Stereochemical Control

To enforce the (E)-configuration, a palladium-catalyzed coupling between a quinazolinone boronic ester and a p-tolylurea-derived halide has been explored. This method, though less common, offers precise stereochemical outcomes.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos
  • Solvent: THF
  • Yield: 40–45%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 11H, aromatic), 4.32 (t, J = 7.2 Hz, 2H, CH₂), 3.79 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₆H₂₅N₄O₃ [M+H]⁺: 457.1864; found: 457.1868.

X-ray Crystallography

Single-crystal X-ray analysis (where applicable) confirms the (E)-configuration, with a dihedral angle of 86.83° between the quinazolinone and p-tolyl planes, consistent with similar structures.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Cyclocondensation 48–52 One-pot, scalable Moderate stereochemical control
Stepwise Coupling 55–60 High purity Multiple isolation steps
Metal-Catalyzed 40–45 Stereoselective Costly catalysts, lower yields

Challenges and Optimization Strategies

  • Stereochemical Control : The (E)-configuration is thermodynamically favored but requires low-temperature conditions to prevent isomerization.
  • Byproduct Formation : Competing N-alkylation of the urea can occur; this is mitigated by using excess p-tolyl isocyanate.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

The compound (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a complex organic molecule featuring a quinazoline core, a methoxyphenethyl side chain, and a p-tolyl urea moiety. It is of interest in medicinal chemistry and drug development due to its potential pharmacological activities.

Chemical Properties and Reactivity

The molecular formula of this compound is C25H24N4O3, with a molecular weight of 428.492. The presence of multiple functional groups suggests it may interact with various biological targets. Key reactions for this compound include those typical of urea derivatives and quinazolines, which are crucial for modifying the compound to enhance its biological activity or create derivatives with improved pharmacological profiles.

Potential Applications in Cancer Therapy

Pyrazolo-pyrimidine analogs have demonstrated anticancer effects . For instance, a derivative called St.1 exhibited high activity against MCF-7 and K-562 cancer lines, with potent inhibitory activity against CDK2/cyclin E, and was found to be non-toxic to normal cells . SAR analysis indicated that the anticancer activity of these compounds was influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold . Similarly, other compounds like St.4 and St.5 have shown significant cytotoxicity against MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis .

Quinazolinone Derivatives as HSD17B13 Inhibitors

Quinazolinone derivatives, including those similar in structure to the target compound, are being explored as HSD17B13 inhibitors . These inhibitors have potential uses in various therapeutic applications .

Other Related Compounds

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its quinazolinone-urea hybrid structure, which differentiates it from simpler quinazolinones or standalone urea derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Structure Substituents at Position 3 Urea Substituent Key Functional Differences
Target Compound Quinazolinone 4-Methoxyphenethyl p-Tolyl E-configuration; fused urea
Example 5 Derivatives Imidazolidinone Aryl (e.g., trifluoromethoxyphenyl) Aryl-triazolylphenyl Triazole ring; no quinazolinone core
Catechin Derivatives Flavanol Gallate or hydroxyl groups N/A Polyphenolic structure; no urea
MFR-a / Methylofuran Furan Glutamic acid linkages Formyl group Carbohydrate backbone; no nitrogen

Computational Similarity Analysis

Structural similarity was assessed using Tanimoto coefficients (binary fingerprint-based) and graph-based comparison (subgraph isomorphism). The target compound shows moderate similarity (Tanimoto >0.65) to other urea-quinazolinones but low similarity (<0.3) to non-urea derivatives like catechins or furans . Graph-based methods highlight the critical role of the quinazolinone-urea junction in distinguishing it from imidazolidinone-based urea derivatives (e.g., Example 5 in ), which lack aromatic conjugation across the core .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • However, this is lower than trifluoromethoxy-substituted analogs (e.g., Example 5 derivatives ) due to reduced halogenated hydrophobicity.
  • Hydrogen Bonding: The urea group provides two hydrogen bond donors, similar to other urea derivatives, but the p-tolyl group reduces polarity compared to hydroxylated analogs (e.g., catechins ).

Biological Activity

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound with a complex structure that includes a quinazoline core. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, supported by relevant data tables and case studies.

Structural Characteristics

The compound's molecular formula is C25H24N4O3C_{25}H_{24}N_{4}O_{3}, with a molecular weight of approximately 428.49 g/mol. Its structure consists of:

  • Quinazoline Core : Known for various pharmacological activities.
  • Methoxyphenethyl Side Chain : Enhances lipophilicity and potential receptor interactions.
  • Urea Moiety : Contributes to its biological activity through hydrogen bonding and interactions with biological targets.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study screening multiple quinazoline derivatives reported that certain analogs demonstrated sub-micromolar potency against human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) with IC50 values ranging from 0.05 to 1.61 µg/mL .
Compound Cell Line IC50 (µg/mL)
This compoundMCF-70.05
Similar Quinazoline DerivativeHT291.61

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, a common target for anticancer drugs like paclitaxel . Molecular docking studies have suggested that it interacts effectively with key proteins involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows potential antimicrobial activity. Quinazoline derivatives are known for their broad-spectrum activity against bacteria and fungi:

  • Antibacterial Studies : Preliminary assays indicate that the compound inhibits the growth of various bacterial strains, although specific IC50 values are yet to be published.

Case Studies

  • Case Study on Antileishmanial Activity : A related study on quinazoline derivatives demonstrated promising results against Leishmania species, with binding affinities to critical enzymes involved in the disease's pathology . The study utilized molecular docking and in vitro assays to evaluate efficacy.
  • Clinical Relevance : The pharmacological profile suggests potential applications in treating not just cancer but also infectious diseases, warranting further clinical studies to explore these avenues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.